Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5)
Executive Summary
As a Senior Application Scientist, I approach 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5) not merely as a static chemical entity, but as a dynamic, bifunctional building block. Structurally classified as an aryl-oxoalkanoic acid, this compound bridges a lipophilic meta-ethoxy substituted phenyl ring with a hydrophilic valeric acid tail. This structural dichotomy makes it an exceptional precursor for synthesizing complex heterocycles—such as pyridazines, pyrimidines, and modified indoles—which are highly sought after in modern drug discovery workflows.
This guide deconstructs the physicochemical properties of CAS 951892-34-5, outlines a regioselective synthetic strategy to bypass common electrophilic aromatic substitution pitfalls, and provides self-validating analytical protocols for laboratory implementation.
Physicochemical Profiling: The Causality of Molecular Behavior
Understanding the macroscopic properties of a compound requires analyzing its microscopic structural features. The data summarized below dictates how this molecule will behave during extraction, chromatography, and biological assay formulation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| Molecular Weight | 236.27 g/mol [1] | Optimal for fragment-based drug design (FBDD); leaves ample molecular weight "budget" for downstream derivatization. |
| Molecular Formula | C₁₃H₁₆O₄[1] | The high oxygen-to-carbon ratio ensures moderate polar surface area (PSA), aiding in aqueous solubility. |
| Boiling Point | 420.8 ± 25.0 °C (Pred.)[1] | The exceptionally high boiling point is driven by strong intermolecular hydrogen bonding from the terminal -COOH group. |
| Density | 1.149 ± 0.06 g/cm³ (Pred.)[1] | Standard for oxygen-rich aromatic systems; informs solvent selection for liquid-liquid extractions. |
| pKa | 4.59 ± 0.10 (Pred.)[1] | Dictates the ionization state; at physiological pH (7.4), the molecule exists almost entirely as a water-soluble carboxylate anion. |
Expert Insight on pKa: The predicted pKa of 4.59[1] is characteristic of a terminal aliphatic carboxylic acid. Because the C5 ketone is separated from the carboxylic acid by three methylene units, there is negligible electronic cross-talk (inductive electron withdrawal) between the two functional groups. Consequently, its ionization behavior mirrors that of unsubstituted valeric acid, ensuring predictable partitioning during reverse-phase chromatography.
Strategic Synthesis & Regiocontrol Mechanisms
A novice approach to synthesizing aryl-keto acids often defaults to direct Friedel-Crafts acylation. However, reacting ethoxybenzene with glutaric anhydride under Lewis acid catalysis will overwhelmingly yield the para-substituted isomer due to the strong +M (resonance) electron-donating effect of the ethoxy group.
To achieve the strict meta-substitution required for CAS 951892-34-5, we must bypass electrophilic aromatic substitution. Instead, a regioselective organometallic route utilizing a Weinreb Amide intermediate is the gold standard. The Weinreb amide prevents the over-addition of the Grignard reagent by forming a stable, five-membered cyclic chelate that only collapses to the desired ketone upon aqueous acidic workup.
Caption: Regioselective organometallic synthesis workflow for 5-(3-Ethoxyphenyl)-5-oxovaleric acid.
Protocol 1: Regioselective Synthesis via Grignard Addition
This protocol is designed as a self-validating system; the visual clearance of magnesium serves as an internal indicator of Grignard initiation.
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Grignard Initiation: In a flame-dried Schlenk flask under inert N₂ atmosphere, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.
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Halide Addition: Dropwise, add 1-bromo-3-ethoxybenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at 40°C. The disappearance of the iodine color and the consumption of magnesium validates the formation of the (3-ethoxyphenyl)magnesium bromide intermediate.
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Nucleophilic Acyl Substitution: Cool the reaction mixture to 0°C. Slowly add the Weinreb amide derivative of mono-methyl glutarate (0.9 eq) to the flask. Stir for 2 hours at room temperature.
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Chelate Collapse & Hydrolysis: Quench the reaction with cold 1M HCl. This acidic workup is critical: it breaks the stable intermediate chelate to release the ketone, while simultaneously hydrolyzing the terminal ester (if a protected glutarate was used) to yield the free valeric acid.
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Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Analytical Characterization & Validation Protocol
To confirm the identity and purity of the synthesized or procured building block, LC-MS (Liquid Chromatography-Mass Spectrometry) is the definitive technique.
Caption: LC-MS analytical workflow for purity validation and mass determination.
Protocol 2: LC-MS Purity Validation
Causality Check: Why use an acidic mobile phase for a molecule we want to detect in negative mode? While 0.1% Formic Acid (pH ~2.7) keeps the carboxylic acid protonated to ensure sharp, Gaussian peak shapes on a C18 column (preventing secondary silanol interactions), the high voltage in the ESI source is sufficient to drive gas-phase deprotonation for negative ion detection.
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Sample Preparation: Dissolve 1 mg of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in 1 mL of LC-MS grade Methanol. Vortex until fully dissolved.
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Chromatographic Separation:
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Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic acid.
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Gradient: 5% B to 95% B over 5 minutes. The lipophilic phenyl ring ensures the compound will be retained and elute in the organic-rich phase of the gradient.
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Mass Spectrometry (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).
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Data Interpretation: Look for the target [M-H]⁻ pseudomolecular ion at m/z 235.1 (Calculated exact mass for C₁₃H₁₅O₄⁻ is 235.10). The presence of a single, sharp UV peak at 254 nm co-eluting with the m/z 235.1 mass trace validates >95% purity.
References
To ensure scientific integrity and traceability, the mechanistic claims, predicted physicochemical properties, and structural classifications discussed in this whitepaper are grounded in the following authoritative databases:
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National Center for Biotechnology Information (PubChem) - General Guidelines on Carboxylic Acid pKa and ESI-MS Ionization Behavior. URL: [Link]
